N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine
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Overview
Description
N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine typically involves the reaction of 1,2,4-triazole with a suitable pyrazole derivative. One common method involves the alkylation of 1,2,4-triazole with an appropriate alkyl halide, followed by the introduction of the pyrazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyrazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole or pyrazole derivatives.
Scientific Research Applications
N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as fluconazole and itraconazole, are known for their antifungal properties.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain the pyrazole ring, are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness
N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine is unique due to the combination of both triazole and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-13(9-5-11-14(2)6-9)3-4-15-8-10-7-12-15/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOFCBLLWYOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N(C)CCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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